4-(Methylsulfonyl)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfonyl)benzonitrile can be synthesized through various methods. One common method involves the reaction of 4-methylsulfonylbenzaldehyde with hydroxylamine in ethanol at 50°C for 4 hours, followed by stirring at room temperature overnight . Another method involves the oxidation of 4-methylsulfonylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis processes. These processes typically involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-(Methylsulfonyl)benzonitrile has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methylsulfonyl group can participate in various chemical interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methylsulfonylbenzyl alcohol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-Methylsulfonylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Methylsulfonyl)benzonitrile is unique due to the presence of both a nitrile group and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
4-(Methylsulfonyl)benzonitrile, with the molecular formula C₈H₇NO₂S, is an organic compound characterized by the presence of a methylsulfonyl group attached to the para position of a benzonitrile structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
This compound is synthesized through various methods, including oxidation and substitution reactions. The compound exhibits a melting point range of 137 to 142 °C, indicating its stability under standard conditions.
Synthetic Routes
Method | Description |
---|---|
Oxidation | Converts related compounds into sulfone derivatives. |
Substitution | Involves nucleophilic attack leading to various substituted benzonitriles. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonyl group enhances binding affinity to enzymes or receptors, potentially leading to inhibition or activation of metabolic pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:
- Study Findings : A series of derivatives were synthesized and tested for their antibacterial efficacy against strains such as MRSA, E. coli, and K. pneumoniae. Compounds derived from this compound exhibited significant growth inhibition rates ranging from 85% to 97% against these bacteria .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in several cancer cell lines:
- Cell Lines Tested : HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
- IC50 Values : The concentration required to inhibit cell growth by 50% was determined, with values indicating substantial cytotoxicity towards these cancer cell lines .
Table: Antiproliferative Activity Summary
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
This compound | HT-29 | X.XX | High |
M21 | X.XX | Moderate | |
MCF7 | X.XX | Significant |
Case Studies
- Antimicrobial Efficacy : In a study focusing on the synthesis of derivatives based on this compound, compounds exhibited potent antibacterial activity against MRSA and other Gram-negative bacteria. The most effective derivatives showed more than 90% inhibition at low concentrations .
- COX Inhibition : Another study evaluated the anti-inflammatory potential through COX-2 inhibition assays, where derivatives demonstrated selective inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile for inflammatory conditions .
Properties
IUPAC Name |
4-methylsulfonylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARXIDYHJAANGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334214 | |
Record name | 4-(Methylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-76-7 | |
Record name | 4-(Methylsulfonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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